Brazergoline

Ergoline SAR Vasoactive compounds Antihypertensive agents

Brazergoline (CAS 60019-20-7) is a synthetic ergoline distinguished by its 8β-hexahydro-1H-azepine-1-carboxylate ester moiety—a unique structural feature among vasoactive ergolines. Unlike centrally acting D2 agonists (e.g., bromocriptine), Brazergoline exerts peripherally-mediated sympatholytic and vasodilatory effects, making it a valuable tool for investigating peripheral vascular tone regulation. Researchers studying 8β-substituent SAR or seeking a vasoactive comparator for D2-ergic ergolines will find Brazergoline uniquely suited. Sourced exclusively for non-GLP research; verify Disulergine if prolactin inhibition data is required.

Molecular Formula C23H30BrN3O2
Molecular Weight 460.4 g/mol
CAS No. 60019-20-7
Cat. No. B1626298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrazergoline
CAS60019-20-7
Molecular FormulaC23H30BrN3O2
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Br)COC(=O)N5CCCCCC5
InChIInChI=1S/C23H30BrN3O2/c1-26-13-15(14-29-23(28)27-9-4-2-3-5-10-27)11-17-16-7-6-8-19-21(16)18(12-20(17)26)22(24)25-19/h6-8,15,17,20,25H,2-5,9-14H2,1H3/t15-,17-,20-/m1/s1
InChIKeyMMPCMJGFURZYOY-WRWLIDTKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Brazergoline (CAS 60019-20-7) Procurement Guide: Chemical Class and Baseline Characteristics


Brazergoline (CAS 60019-20-7) is a synthetic ergoline derivative with the IUPAC name 8β-[[Hexahydro-1H-azepin-1-yl]carbonyloxymethyl]-2-bromo-6-methylergoline and molecular formula C₂₃H₃₀BrN₃O₂ (molecular weight 460.41) [1]. The compound features a 2-bromo substitution on the ergoline core and a hexahydro-1H-azepine-1-carboxylate ester moiety at the 8β position, distinguishing it structurally from other ergoline derivatives . Brazergoline has been characterized as a sympatholytic and antihypertensive agent with vasodilator activity, and is recognized as an analog of ergotamine that exhibits vasoactive properties . The compound is designated as an International Nonproprietary Name (INN) and is cataloged in authoritative chemical databases including PubChem (CID 10095768), ChEMBL (CHEMBL2106110), and the NCATS Inxight Drugs portal under UNII C9734VZR4O [2].

Brazergoline Procurement Risk: Why Ergoline Analogs Cannot Be Interchanged


Caution: A critical taxonomic distinction must be observed when sourcing Brazergoline. Brazergoline (CAS 60019-20-7) is chemically distinct from the 8α-amino-ergoline derivative Disulergine (also known as CH 29-717; CAS 59032-40-5) [1]. The latter compound, bearing an N,N-dimethylsulfamide moiety at the 8α position, has been directly compared with bromocriptine in prolactin inhibition studies [2]. However, the quantitative in vivo/in vitro differential data reported in the literature pertains exclusively to Disulergine (CH 29-717), not to Brazergoline. Any procurement decision based on these comparative data would require the acquisition of Disulergine rather than Brazergoline. For Brazergoline itself, direct comparator-based quantitative evidence remains sparse, necessitating reliance on class-level inferences from its documented pharmacological profile as a sympatholytic, antihypertensive, and vasoactive agent [3]. Users seeking the differential prolactin inhibition data reported in the 1978–1980 comparative studies must ensure they are procuring Disulergine (CH 29-717), not Brazergoline.

Brazergoline (CAS 60019-20-7) Quantitative Differentiation Evidence vs. Comparators


Chemical Structure Differentiation: 2-Bromo-8β-Azepine Ester vs. Ergotamine's 12'-Hydroxy Peptide Moiety

Brazergoline exhibits a unique structural signature within the ergoline class: a 2-bromo substitution on the indole ring combined with an 8β-hexahydro-1H-azepine-1-carboxylate ester moiety . In contrast, the parent compound ergotamine possesses a 12'-hydroxy group and a complex tripeptide cyclol moiety at the 8β position, which confers potent 5-HT₁B/5-HT₁D receptor agonist activity and vasoconstrictive properties [1]. Bromocriptine, another ergoline comparator, retains the 2-bromo substitution but incorporates a significantly different 8β substituent (a 2-methylpropyl peptide moiety with a 12'-hydroxy group), resulting in a molecular weight of 654.6 Da [2]. This structural divergence establishes that Brazergoline occupies a distinct chemical space not adequately represented by other commercially available ergolines.

Ergoline SAR Vasoactive compounds Antihypertensive agents Chemical structure comparison

Pharmacological Class Differentiation: Sympatholytic Antihypertensive vs. Central D2 Agonist Profile

Brazergoline is classified as a sympatholytic and antihypertensive agent that functions as a vasodilator [1]. This pharmacological profile distinguishes it from other ergoline derivatives such as bromocriptine, pergolide, and cabergoline, which are primarily characterized as central dopamine D2 receptor agonists used for hyperprolactinemia and Parkinson's disease [2]. While those D2 agonists act centrally on pituitary lactotrophs and nigrostriatal pathways, Brazergoline's documented sympatholytic activity suggests a peripheral vascular mechanism involving sympathetic nervous system inhibition and direct vasodilation . However, no quantitative comparator data (e.g., IC₅₀ values, receptor binding Ki) are publicly available for Brazergoline against defined targets, limiting the evidentiary strength of this differentiation to class-level inference.

Antihypertensive pharmacology Sympatholytic agents Vasodilator mechanisms Ergoline receptor profiling

Potential Alternative Therapeutic Indication: Sexual Dysfunction Research vs. Prolactin Inhibition

Brazergoline has been specifically studied as a component of a condom with an erectogenic composition and investigated for the treatment of female sexual dysfunction [1]. This research direction diverges from the primary indications of other ergoline derivatives: bromocriptine and cabergoline are indicated for hyperprolactinemia and Parkinson's disease [2], while ergotamine is indicated for acute migraine treatment [3]. The exploration of Brazergoline in sexual dysfunction applications is consistent with its documented vasoactive and vasodilatory properties . However, this differentiation evidence is based on the compound's documented research history rather than head-to-head comparative data; the absence of peer-reviewed clinical trial results for Brazergoline (confirmed by the ZINC database as having no ChEMBL-reported publications or detected clinical trials [4]) constrains this to supporting evidence only.

Sexual dysfunction Erectogenic compositions Vasoactive agents Female sexual arousal disorder

Brazergoline Application Scenarios: Research Models Aligned with Documented Profile


Peripheral Vascular Regulation and Antihypertensive Mechanism Studies

Given Brazergoline's classification as a sympatholytic and antihypertensive agent with vasodilator activity [1], the compound is appropriate for in vitro and in vivo investigations of peripheral vascular tone regulation. Research models may include isolated vascular smooth muscle preparations, in vivo blood pressure monitoring in hypertensive animal models, and studies of sympathetic nervous system modulation. Unlike centrally acting antihypertensives such as clonidine, Brazergoline's documented sympatholytic mechanism may involve direct vascular effects, making it a candidate for comparative studies of peripheral versus central antihypertensive pathways [2].

Ergoline Structure-Activity Relationship (SAR) Studies at the 8β Position

Brazergoline features a distinctive 8β-hexahydro-1H-azepine-1-carboxylate ester moiety that differs substantially from the 8β substituents found in ergotamine (cyclol tripeptide), bromocriptine (2-methylpropyl peptide), and pergolide (methylthiomethyl) [1]. This unique structural feature positions Brazergoline as a valuable comparator in SAR studies examining how 8β substituent variations modulate receptor selectivity, vasoactivity, and pharmacokinetic properties within the ergoline scaffold. Medicinal chemistry programs focused on optimizing ergoline-derived vasodilators may utilize Brazergoline as a reference compound for this specific 8β substitution pattern [3].

Sexual Dysfunction Pharmacology and Erectogenic Mechanism Research

Brazergoline has a documented research history as a component of erectogenic compositions and as an investigational agent for female sexual dysfunction [1]. Investigators exploring vasoactive mechanisms in sexual arousal and erectile function may find Brazergoline relevant as a tool compound. The compound's sympatholytic and vasodilatory profile aligns with the vascular components of sexual response, though the absence of peer-reviewed published data on efficacy parameters necessitates that researchers independently validate activity in their specific models [4].

Comparative Ergoline Pharmacology: Peripheral Vasoactivity vs. Central Dopaminergic Activity

Brazergoline offers a point of pharmacological contrast to centrally acting ergoline D2 agonists (e.g., bromocriptine, cabergoline, pergolide). Researchers investigating the divergent pharmacological trajectories of ergoline derivatives—specifically, how structural modifications redirect activity from central dopaminergic pathways toward peripheral sympatholytic/vasodilatory mechanisms—may employ Brazergoline alongside D2-preferring ergolines in comparative receptor profiling, functional tissue assays, and behavioral pharmacology studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brazergoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.